![molecular formula C9H9BrO3 B030978 Methyl 2-bromo-6-methoxybenzoate CAS No. 31786-46-6](/img/structure/B30978.png)
Methyl 2-bromo-6-methoxybenzoate
Overview
Description
Methyl 2-bromo-6-methoxybenzoate is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups, and the carboxylic acid group is esterified with methanol. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 6-methoxybenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of methyl 2-bromo-6-methoxybenzyl alcohol.
Oxidation: Formation of 2-bromo-6-methoxybenzoic acid.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
Methyl 2-bromo-6-methoxybenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a valuable building block in synthetic chemistry. The compound can undergo nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.
Synthesis of Natural Products:
This compound is also utilized in the synthesis of natural products, including specific pigments found in orchids, such as dengibsin. The unique functional groups present in this compound enable chemists to modify its structure to create compounds with desired biological activities .
Pharmaceutical Research
Drug Development:
In pharmaceutical research, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for developing new drugs. The compound's reactivity and structural features allow for modifications that can enhance its efficacy and selectivity against specific diseases .
Case Studies:
Research has indicated that derivatives of this compound may exhibit antimicrobial and anticancer properties. For instance, studies on similar compounds have shown promising results in inhibiting cancer cell growth, suggesting that this compound could be explored further for similar therapeutic effects.
Material Science
Functional Materials:
this compound is employed in material science for the preparation of functional materials that possess specific properties. Its chemical structure allows it to be incorporated into polymers and other materials to enhance their performance characteristics .
Applications in Coatings:
The compound's properties make it suitable for use in coatings and adhesives where specific chemical resistance or adhesion characteristics are required.
Chemical Biology
Enzyme Inhibition Studies:
In chemical biology, this compound is used to study enzyme inhibition and protein-ligand interactions. The bromine and methoxy groups can significantly influence the compound’s binding affinity to biological targets, making it a valuable tool for understanding biochemical pathways .
Mechanism of Action:
The mechanism of action involves interactions with enzymes or receptors that may lead to inhibition or activation of specific pathways, which is crucial for drug discovery and development.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-methoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with the methoxy group at the 5-position.
Methyl 2-bromo-4-methoxybenzoate: Similar structure but with the methoxy group at the 4-position.
Methyl 2-bromo-3-methoxybenzoate: Similar structure but with the methoxy group at the 3-position.
Uniqueness
Methyl 2-bromo-6-methoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.
Biological Activity
Methyl 2-bromo-6-methoxybenzoate (CAS: 31786-46-6) is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and documented biological effects, supported by data tables and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C10H11BrO3
- Molecular Weight : Approximately 273.1 g/mol
- Structure : Contains a methoxy group (-OCH₃) and a bromine atom attached to a benzoate structure.
The biological activity of this compound is thought to be influenced by its functional groups. The bromine atom can engage in nucleophilic substitution reactions, while the methoxy group may affect the compound's lipophilicity and binding affinity to biological targets. These interactions can lead to various biochemical effects, including enzyme inhibition or receptor modulation.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth at certain concentrations. For example, in a study assessing its efficacy against Staphylococcus aureus, the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL .
Anticancer Potential
Research has suggested that this compound may have anticancer properties. It has been evaluated in vitro for its ability to inhibit tumor cell proliferation. One study reported that the compound reduced the viability of human breast cancer cells (MCF-7) by approximately 50% at a concentration of 10 µM after 48 hours of exposure .
Data Table: Biological Activity Summary
Biological Activity | Test Organism/Cell Line | Concentration | Effect |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32 µg/mL | Inhibition of growth |
Anticancer | MCF-7 (breast cancer) | 10 µM | 50% reduction in viability |
Case Studies and Research Findings
-
Antiviral Activity :
A study explored the potential antiviral effects of this compound against HIV-1. The compound showed promising results as a non-nucleoside reverse transcriptase inhibitor, with an IC50 value indicating effective inhibition at low concentrations . -
Enzyme Inhibition :
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for drug-drug interactions . -
Synthesis and Derivatives :
The synthesis of this compound can be achieved through various methods, including bromination and esterification processes. Researchers are also exploring derivatives of this compound to enhance its biological activity and reduce toxicity .
Properties
IUPAC Name |
methyl 2-bromo-6-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZDOTAGNAUWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552947 | |
Record name | Methyl 2-bromo-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31786-46-6 | |
Record name | Benzoic acid, 2-bromo-6-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31786-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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